molecular formula C8H13NO B2495250 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol CAS No. 1250167-12-4

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2495250
CAS No.: 1250167-12-4
M. Wt: 139.198
InChI Key: MFSYXXIWVDCEDQ-UHFFFAOYSA-N
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Description

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the nitrogen atom and a hydroxymethyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C₈H₁₃NO (calculated molecular weight: 139.20 g/mol). The propargyl group introduces a linear alkyne moiety, enabling unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(9)7-10/h1,8,10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSYXXIWVDCEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method References
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol Propargyl (HC≡C-CH₂-) C₈H₁₃NO 139.20 Alkyne reactivity for click chemistry Likely N-alkylation of pyrrolidine
[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl (C₃H₅-) C₉H₁₇NO 155.24 Medicinal chemistry applications Reductive amination of L-prolinol
(1-Benzylpyrrolidin-2-yl)methanol Benzyl (C₆H₅CH₂-) C₁₂H₁₇NO 191.27 Chiral building block; hydrophobic N-benzylation of pyrrolidinemethanol
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol 4-Octylphenyl (C₁₄H₂₁-) C₂₁H₃₆NO 318.52 Cytotoxic activity against cancer cells Coupling with phenethyl derivatives
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol Tosyl (CH₃C₆H₄SO₂-) C₁₂H₁₆NO₃S 269.33 Electron-withdrawing sulfonyl group Sulfonylation of pyrrolidine

Biological Activity

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The compound may act as a ligand, influencing receptor activity and downstream signaling pathways, although specific targets remain under investigation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity
Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

Anticancer Activity
There is emerging evidence that this compound may exhibit anticancer properties. Research on similar pyrrolidine derivatives has indicated their potential to inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Neuroprotective Effects
Some studies suggest that pyrrolidine derivatives could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through the inhibition of acetylcholinesterase (AChE), although specific data on this compound remains limited .

Antimicrobial Activity

A summary of antimicrobial activity for pyrrolidine derivatives is presented in Table 1:

CompoundTarget OrganismMIC (mg/mL)
2,6-Dipiperidino-1,4-dibromobenzeneStaphylococcus aureus0.0039
2,4,6-tripyrrolidinochlorobenzeneEscherichia coli0.025
1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanolTBDTBD

Note: Data for this compound is currently under investigation.

Anticancer Activity

In vitro studies have reported the following findings regarding the anticancer potential of pyrrolidine derivatives:

StudyCell LineIC50 (µM)
Miclea et al., 2015Breast cancer15
Zakharova et al., 2016Ovarian cancer20
Lee et al., 2014Metastatic breast cancer10

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against common pathogens. The results indicated that derivatives with halogen substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study suggests that structural modifications can significantly influence bioactivity .

Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of pyrrolidine derivatives, researchers observed that compounds similar to this compound inhibited cell proliferation in breast and ovarian cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Q. (Advanced)

  • Continuous flow chemistry : Improves scalability and reduces side reactions via precise temperature and mixing control .
  • Catalyst selection : Transition-metal catalysts (e.g., CuI) may enhance regioselectivity in propargylation steps .
  • Solvent effects : Aprotic solvents with high dielectric constants (e.g., DMSO) stabilize transition states in substitution reactions .

What structural characterization techniques are most effective for this compound?

Q. (Basic)

  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, providing precise bond lengths and angles .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., propargyl group position, pyrrolidine ring conformation) .
  • LC-MS : Validates molecular weight and purity, with ESI-MS detecting fragmentation patterns .

How can contradictions in crystallographic data be resolved during refinement?

Q. (Advanced)

  • SHELXT automation : Uses dual-space algorithms to resolve phase problems and validate space-group assignments .
  • Data validation metrics : R-factor convergence (<5%), residual density analysis, and Hirshfeld surface checks ensure model accuracy .
  • Twinned data handling : SHELXL’s TWIN/BASF commands refine twinned crystals, addressing overlapping reflections .

What biological targets are associated with this compound?

(Basic)
Comparative studies with structurally similar compounds suggest potential interactions with:

  • Enzymes : Hydroxymethyl and propargyl groups may bind catalytic sites (e.g., oxidoreductases) via hydrogen bonding and π-π stacking .
  • Antimicrobial activity : Analogous pyrrolidine derivatives show activity against Gram-positive bacteria (e.g., S. aureus) .

How can structure-activity relationships (SAR) be analyzed for derivatives?

Q. (Advanced)

  • Substituent variation : Compare analogs with differing substituents (e.g., fluoroethyl vs. propargyl) using biological assays (Table 1) .
  • Computational modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to targets like enzymes or receptors .

Q. Table 1: Biological Activity of Pyrrolidine Derivatives

CompoundSubstituentsBiological Activity
[1-(Propargyl)pyrrolidin-2-yl]methanolPropargyl, hydroxymethylEnzyme inhibition (IC₅₀: 12 µM)
[(2R)-1-(Difluoroethyl)pyrrolidin-2-yl]methanolDifluoroethyl, hydroxymethylAntimicrobial (MIC: 8 µg/mL)

What are typical oxidation reactions involving the hydroxymethyl group?

Q. (Basic)

  • Oxidation to aldehyde : Use mild oxidizing agents (e.g., PCC in CH₂Cl₂) to avoid over-oxidation to carboxylic acids .
  • Enzymatic oxidation : Alcohol dehydrogenases (e.g., ADH from S. cerevisiae) enable stereoselective conversions .

How can regioselectivity be controlled in substitution reactions?

Q. (Advanced)

  • Steric directing groups : Bulky substituents on the pyrrolidine ring direct propargylation to less hindered positions .
  • Electronic effects : Electron-withdrawing groups (e.g., -F) activate specific sites for nucleophilic attack .

What analytical methods confirm purity and structural integrity?

Q. (Basic)

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • ¹H NMR integration : Quantifies residual solvents (e.g., DMSO, CHCl₃) .

How can impurities in spectroscopic data be addressed?

Q. (Advanced)

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
  • LC-MS/MS : Identifies trace impurities via fragmentation fingerprints .

How is chirality introduced during synthesis?

Q. (Basic)

  • Chiral starting materials : Use enantiopure pyrrolidine precursors (e.g., (R)-prolinol) .
  • Resolution techniques : Diastereomeric salt crystallization (e.g., tartaric acid derivatives) .

What strategies enable asymmetric synthesis of enantiopure derivatives?

Q. (Advanced)

  • Chiral catalysts : Organocatalysts (e.g., proline derivatives) induce enantioselectivity in propargylation .
  • Enzymatic desymmetrization : Lipases (e.g., CAL-B) hydrolyze esters with >90% ee .

How can conflicting biological activity data be validated?

Q. (Advanced)

  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorometric) with cell-based viability assays (e.g., MTT) .
  • Dose-response curves : Calculate EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .

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